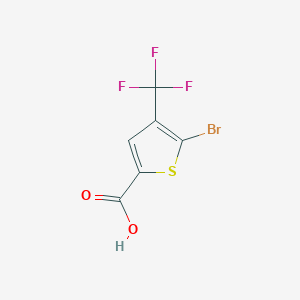

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

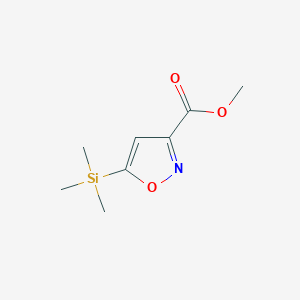

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1782255-44-0 . It has a molecular weight of 275.05 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to create aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2BrF3O2S/c7-4-2(6(8,9)10)1-3(13-4)5(11)12/h1H,(H,11,12) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Thiophene derivatives have been utilized in various chemical reactions. For example, they have been used in the synthesis of advanced compounds with a variety of biological effects . They have also been used in the creation of organic semiconductors .Physical And Chemical Properties Analysis

This compound is a powder . It is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid and its derivatives serve as key intermediates in the synthesis of various complex molecules. For instance, direct bromination techniques have been developed for ethyl 5-alkylthiophene-2-carboxylates, leading to ethyl 5-alkyl-4-bromothiophene-2-carboxylates, which can be further modified through saponification. This process highlights the precise control over bromination, avoiding alkyl substituent migration or isomerization, and demonstrates the compound's utility in synthesizing brominated thiophene derivatives with excellent yields (Taydakov & Krasnoselskiy, 2010).

Catalytic Applications

In catalysis, copper-facilitated Suzuki-Miyaura coupling has been employed for the transformation of 5-formyl-2-thiopheneboronic acid to 5-arylthiophene-2-carboxaldehydes, showcasing the relevance of derivatives in facilitating cross-coupling reactions to synthesize diverse structures. The developed methodology underscores the effective utilization of thiophene-based intermediates in organometallic chemistry, enhancing yields and purities through innovative catalytic systems (Hergert et al., 2018).

Pharmaceutical Research

In pharmaceutical research, thiophene-based derivatives, including those derived from this compound, have been synthesized and assessed for their spasmolytic activity. The study not only provided insights into the synthesis of novel thiophene-based derivatives but also highlighted their potential therapeutic applications. The spasmolytic effects of these compounds, particularly phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, underscore their significance in medicinal chemistry (Rasool et al., 2020).

Environmental Applications

The environmental applications of thiophene derivatives, including this compound, are evident in their use for organic dye absorption. Anionic zeolite-like metal-organic frameworks (AZMOFs) have been synthesized to uptake large organic cationic dyes, demonstrating the compound's role in environmental remediation and pollution control. This application emphasizes the versatility of thiophene derivatives in addressing environmental challenges (Shen et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Thiophene-based analogs, such as 5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research aims to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . Future research may continue to explore the synthesis and applications of these compounds.

Eigenschaften

IUPAC Name |

5-bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2S/c7-4-2(6(8,9)10)1-3(13-4)5(11)12/h1H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXCPSNGDVSCRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

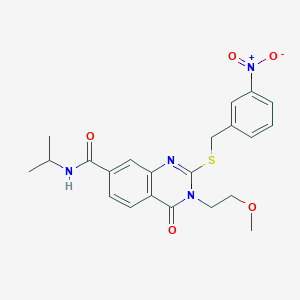

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2881821.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide](/img/structure/B2881822.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2881824.png)

![4-[(2-Chloroacetyl)-[(3,5-dimethylphenyl)methyl]amino]-N-methylbutanamide](/img/structure/B2881825.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)

![N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2881833.png)

![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2881838.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)